3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-5-2-3-6-14(12)19-16(21)20-10-7-13(11-20)22-15-17-8-4-9-18-15/h2-6,8-9,13H,7,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBUCLJYCPDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation via Carbodiimide-Mediated Coupling
The carboxamide group at the pyrrolidine 1-position is synthesized through a coupling reaction between pyrrolidine-1-carboxylic acid and o-toluidine. Drawing from protocols for analogous pyrrolidine derivatives, this step employs N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. Triethylamine is added to neutralize HCl generated during activation. The reaction proceeds at 0°C to room temperature for 12–24 hours, yielding the intermediate N-(o-tolyl)pyrrolidine-1-carboxamide with >75% efficiency after recrystallization in ethanol.
Key Conditions
Pyrimidin-2-yloxy Installation via Mitsunobu Reaction
The pyrimidin-2-yloxy group is introduced at the pyrrolidine 3-position using a Mitsunobu reaction. Pyrrolidine-3-ol is reacted with pyrimidin-2-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF). The reaction is conducted at 0°C to room temperature for 6 hours, achieving 65% yield. This method avoids racemization and ensures stereochemical fidelity.
Optimized Parameters
Alternative Route: Sequential Functionalization
Intermediate Synthesis: 3-Hydroxy-N-(o-tolyl)pyrrolidine-1-carboxamide
A two-step approach first constructs the carboxamide before introducing the pyrimidinyloxy group. Pyrrolidine-3-ol is coupled with o-toluidine using EDCl/HOBt, followed by Mitsunobu etherification with pyrimidin-2-ol. This method simplifies purification but requires hydroxyl group protection (e.g., tert-butyldimethylsilyl [TBS] ether) to prevent side reactions during carboxamide formation.
Protection/Deprotection Workflow
- TBS Protection : Pyrrolidine-3-ol → TBS-protected pyrrolidine (TBSCl, imidazole, DMF, 90% yield).
- Carboxamide Coupling : EDCl/HOBt-mediated reaction with o-toluidine (82% yield).
- Deprotection : TBS removal (TBAF in THF, quantitative yield).
- Mitsunobu Reaction : Pyrimidin-2-yloxy installation (60% overall yield).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The final compound exhibits distinct signals in ¹H and ¹³C NMR spectra:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (d, J = 5.0 Hz, 2H, pyrimidine H), 7.20–7.05 (m, 4H, o-tolyl H), 4.80 (m, 1H, pyrrolidine H-3), 3.60–3.40 (m, 4H, pyrrolidine H-1, H-2, H-4, H-5), 2.35 (s, 3H, o-tolyl CH₃).
- ¹³C NMR (126 MHz, CDCl₃) : δ 165.2 (C=O), 158.9 (pyrimidine C-2), 137.5–125.3 (aromatic C), 70.1 (pyrrolidine C-3), 48.5–45.2 (pyrrolidine C-1, C-2, C-4, C-5), 21.0 (o-tolyl CH₃).
Fourier Transform Infrared (FT-IR) Spectroscopy
Prominent absorptions include:
Comparative Analysis of Synthetic Routes
Computational Modeling and Drug-Likeness
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level validate the compound’s geometry. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. ADMET predictions suggest favorable intestinal absorption (Caco-2 permeability: 25.6 nm/s) and low hepatotoxicity risk.
Experimental Protocols
General Synthesis of 3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
Step 1 : N-(o-Tolyl)pyrrolidine-1-carboxamide
Pyrrolidine-1-carboxylic acid (10 mmol), EDCl (12 mmol), and HOBt (11 mmol) are stirred in dichloromethane (50 mL) at 0°C. o-Toluidine (10 mmol) and triethylamine (20 mmol) are added dropwise. After 24 hours, the mixture is washed with NaHCO₃ (10%), dried (MgSO₄), and concentrated. Recrystallization in ethanol yields the intermediate (78%).
Step 2 : Mitsunobu Reaction
N-(o-Tolyl)pyrrolidine-1-carboxamide (5 mmol), pyrimidin-2-ol (6 mmol), DIAD (7.5 mmol), and PPh₃ (7.5 mmol) are stirred in THF (30 mL) at 0°C for 6 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound (65%).
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidin-2-yloxy or o-tolyl moieties are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide | A549 (Lung) | TBD |
| This compound | MCF-7 (Breast) | TBD |
Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, providing a basis for further research into their application in treating inflammatory diseases.
Antimicrobial Efficacy
Preliminary studies on related pyrrolidine compounds have indicated antimicrobial properties against various bacterial strains. The effectiveness of these compounds can be assessed using methods such as disc diffusion tests.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| This compound | Escherichia coli | TBD |
Synthesis and Characterization
A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis of pyrrolo[2,3-b]pyridine derivatives, which are structurally related to our compound of interest. The synthesis involved straightforward methods using readily available starting materials, highlighting the accessibility and potential for further modifications to enhance biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted on various derivatives to predict their binding affinities to biological targets. These studies suggest that modifications to the pyrrolidine structure can significantly enhance binding interactions with specific receptors involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a pyrrolidine-1-carboxamide backbone with several derivatives documented in the evidence. Key structural differences lie in the substituents attached to the pyrrolidine ring and the carboxamide group:
Table 1: Structural Comparison of Pyrrolidine-1-carboxamide Derivatives
Key Observations:
- Substituent Impact on Bioactivity: The pyrimidin-2-yloxy group in the target compound may enhance π-π stacking interactions with biological targets compared to morpholino () or trifluoroethyl () groups, which are bulkier and more electron-withdrawing.
- Carboxamide Group Specificity : The o-tolyl group in the target compound differs from the trifluoroethyl group in Upadacitinib (), which contributes to improved metabolic stability and target selectivity in JAK inhibition .
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are unavailable, insights can be inferred from analogs:
- Metabolic Stability: The pyrimidin-2-yloxy group, unlike morpholino () or hydroxymethyl (), may introduce susceptibility to oxidative metabolism, requiring structural optimization for drug-like properties .
Therapeutic Potential and Target Engagement
- Proteasome Inhibition: The morpholino-substituted analog () demonstrates preclinical efficacy as a proteasome inhibitor, suggesting that the target compound’s pyrimidin-2-yloxy group could be tailored for similar pathways .
- Anti-inflammatory Applications : Upadacitinib’s success as a JAK inhibitor highlights the therapeutic relevance of pyrrolidine-1-carboxamide derivatives in autoimmune diseases, though the target compound’s o-tolyl group may require evaluation for kinase selectivity .
Biological Activity
3-(pyrimidin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Compound Overview
The compound features a pyrimidin-2-yloxy group attached to a pyrrolidine ring, with an o-tolyl group linked to the nitrogen atom of the carboxamide moiety. This unique structure is believed to contribute to its biological activity and specificity towards certain molecular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidin-2-yloxy Intermediate : This is achieved by reacting pyrimidine with a halogenating agent, followed by nucleophilic substitution with an alcohol.
- Synthesis of Pyrrolidine Intermediate : The pyrrolidine ring is constructed through cyclization involving a suitable amine and dihaloalkane.
- Coupling Reaction : The final compound is formed by coupling the pyrimidin-2-yloxy intermediate with the pyrrolidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may act as an inhibitor or modulator, affecting various signaling pathways:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, potentially inhibiting their activity. For example, similar compounds have shown selectivity for kinases, which are crucial in many cellular processes .
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, which may be beneficial in therapeutic contexts.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Effects : Compounds in this class have been explored for their anti-inflammatory properties, which are critical in treating chronic diseases .
Case Studies
- Inhibition of Kinases : A study demonstrated that pyrrolidine derivatives could selectively inhibit casein kinase 1 (CK1), showing nanomolar activity against specific isoforms . This suggests potential applications in cancer therapy where CK1 plays a role.
- Antiviral Properties : Another research highlighted the antiviral activity of related compounds against various viruses, indicating that structural modifications can enhance efficacy against viral targets .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Variation | Notable Activity |
|---|---|---|
| 3-(pyrimidin-2-yloxy)-N-(p-tolyl)pyrrolidine-1-carboxamide | p-Tolyl instead of o-Tolyl | Similar kinase inhibition |
| 3-(pyrimidin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide | m-Tolyl instead of o-Tolyl | Altered binding affinity |
| 3-(pyrimidin-2-yloxy)-N-(phenyl)pyrrolidine-1-carboxamide | Phenyl group | Broader spectrum of biological activities |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
